Quantifying TDCPP exposure with generic organophosphate diester standards leads to systematic under-reporting due to metabolite-specific analytical behavior. BDCPP (CAS 72236-72-7) is the sole compound-specific urinary biomarker of TDCPP, validated across multiple regulatory and epidemiological frameworks.
• 25.5-fold superior MDL (8 pg/mL) vs. DPP (204 pg/mL) - detects background-level exposures in NHANES-scale cohorts
• 0.2 ng/L LOQ per German MAK Commission method with mean recoveries of 93.6-101%
• Validated ion-pair LC-MS/MS method: LOD 0.025 ng/mL, absolute recovery 88-107% across all four chlorinated diesters
Procure as a certified analytical reference standard to ensure exposure classification accuracy and regulatory compliance in biomonitoring programs.
Molecular FormulaC6H11Cl4O4P
Molecular Weight319.9 g/mol
CAS No.72236-72-7
Cat. No.B042792
⚠ Attention: For research use only. Not for human or veterinary use.
Bis(1,3-dichloro-2-propyl) phosphate (BDCPP; CAS 72236-72-7) is a dialkyl phosphate diester with molecular formula C6H11Cl4O4P and molecular weight 319.9 g/mol [1]. It is primarily recognized as the major compound-specific urinary metabolite of the organophosphate flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP), which is widely used in polyurethane foam found in furniture, automotive upholstery, and consumer products [2][3]. As a validated biomarker of human exposure to TDCPP, BDCPP is procured predominantly as an analytical reference standard for liquid chromatography–tandem mass spectrometry (LC-MS/MS)-based biomonitoring studies, toxicological investigations, and endocrine disruption research .
Analytical reference standard for LC-MS/MS biomonitoring
Specific urinary biomarker of TDCPP exposure
Reported use in population-scale cohort studies
[1] PubChem. Bis(1,3-dichloro-2-propyl) phosphate. PubChem CID 188119. National Center for Biotechnology Information. View Source
[2] Cooper EM, Covaci A, van Nuijs AL, Webster TF, Stapleton HM. Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography–tandem mass spectrometry. Anal Bioanal Chem. 2011;401(7):2123-2132. View Source
[3] MAK Commission. Tris(1,3-dichlorpropyl)phosphat – Bestimmung von Bis(1,3-dichlorpropyl)phosphat in Urin mittels LC-APCI-ESI-MS/MS. MAK Collect Occup Health Saf. 2024;9(4):Doc096. View Source
BDCPP Generic Substitution Failures
BDCPP cannot be substituted with other organophosphate diester metabolites—such as diphenyl phosphate (DPP), bis(2-chloroethyl) phosphate (BCEP), or bis(1-chloro-2-propyl) phosphate (BCIPP)—due to fundamentally divergent analytical behavior, metabolic origin specificity, and quantitative performance characteristics. BDCPP is the exclusive compound-specific metabolite of TDCPP and does not derive from any other organophosphate flame retardant precursor [1]. Methodologically, BDCPP exhibits instrument detection limits, extraction recoveries, and chromatographic retention properties that differ by orders of magnitude from even structurally related chlorinated diesters [2][3]. Moreover, background contamination profiles in laboratory consumables and solvents are metabolite-specific; a method validated for DPP or BCEP provides no assurance of acceptable performance for BDCPP quantification [4]. The following evidence demonstrates that analytical-grade BDCPP must be procured specifically, as generic substitution introduces unacceptable risk of quantification failure, cross-interference, and compromised exposure misclassification.
Metabolite specificity
BDCPP is the exclusive metabolite of TDCPP; DPP originates from TPP and may not serve as an exposure proxy.
Detection sensitivity gap
MDL and IDL may differ by orders of magnitude; a method validated for BCEP may not quantify low-level BDCPP.
Background interference profiles
Metabolite-specific blank contamination can introduce systematic bias if not individually validated.
[1] Cooper EM, Covaci A, van Nuijs AL, Webster TF, Stapleton HM. Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography–tandem mass spectrometry. Anal Bioanal Chem. 2011;401(7):2123-2132. View Source
[2] Petropoulou SE, Petreas M, Park JS. Analytical methodology using ion-pair liquid chromatography–tandem mass spectrometry for the determination of four di-ester metabolites of organophosphate flame retardants in California human urine. J Chromatogr A. 2016;1434:70-80. View Source
[3] Cequier E, Marcé RM, Becher G, Thomsen C. A high-throughput method for determination of metabolites of organophosphate flame retardants in urine by ultra performance liquid chromatography–high resolution mass spectrometry. J Chromatogr A. 2014;1362:164-174. View Source
[4] Petropoulou SE, Petreas M, Park JS. Analytical methodology using ion-pair liquid chromatography–tandem mass spectrometry for the determination of four di-ester metabolites of organophosphate flame retardants in California human urine. J Chromatogr A. 2016;1434:70-80. (Background interference investigation) View Source
BDCPP Analytical Differentiation Evidence
MDL Advantage Over DPP in Urinary Biomonitoring
In a validated APCI-LC-MS/MS method for human urine analysis, the method detection limit (MDL) for BDCPP was 8 pg/mL, compared to 204 pg/mL for diphenyl phosphate (DPP), a metabolite of triphenyl phosphate (TPP) [1]. This represents a 25.5-fold superior detection sensitivity for BDCPP relative to DPP under identical sample preparation and instrumental conditions.
A 25.5-fold lower detection limit directly translates to the ability to quantify low-level environmental exposures that would be undetectable using methods optimized for other diester metabolites, making BDCPP procurement essential for sensitive population-level biomonitoring of TDCPP exposure.
BiomonitoringLC-MS/MSMethod detection limit
[1] Cooper EM, Covaci A, van Nuijs AL, Webster TF, Stapleton HM. Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography–tandem mass spectrometry. Anal Bioanal Chem. 2011;401(7):2123-2132. View Source
IDL Advantage Over DPP
The instrumental detection limit (IDL), defined as three times the average baseline noise per 5 μL injection, was 0.3 pg for BDCPP versus 1.7 pg for DPP in the same LC-MS/MS system [1]. This represents a 5.7-fold lower on-column mass requirement for BDCPP detection.
IDL vs DPPHead-to-head
BDCPP 0.3 pg vs DPP 1.7 pg on-column
Enables detection in volume-limited specimens
APCI-LC-MS/MS; MRM 319 > 35
Mass spectrometryInstrument sensitivityIDL
Evidence Dimension
Instrumental detection limit (IDL; mass on column)
Target Compound Data
0.3 pg per 5 μL injection
Comparator Or Baseline
Diphenyl phosphate (DPP): 1.7 pg per 5 μL injection
Quantified Difference
5.7-fold lower
Conditions
APCI-LC-MS/MS; MRM transition 318.9 > 35.1 m/z for BDCPP; fragmentor 80 V; collision energy 10 V
Why This Matters
Lower on-column mass requirement reduces the volume of biological specimen needed per analysis, conserves precious archived samples, and enables detection in matrices with inherently low BDCPP concentrations (e.g., amniotic fluid, cord blood).
Mass spectrometryInstrument sensitivityIDL
[1] Cooper EM, Covaci A, van Nuijs AL, Webster TF, Stapleton HM. Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography–tandem mass spectrometry. Anal Bioanal Chem. 2011;401(7):2123-2132. View Source
SPE Recovery Advantage Over DPP
Using mixed-mode weak anion-exchange SPE (StrataX-AW), absolute recovery for BDCPP ranged from 82 ± 10% at 78 pg/mL spike level to 91 ± 4% at 1458 pg/mL, and 95 ± 2% at 7760 pg/mL. In contrast, DPP recovery was substantially lower, ranging from 71 ± 12% at 238 pg/mL to 76 ± 8% at 4462 pg/mL [1]. At comparable spike concentrations, BDCPP demonstrated 11–15 percentage points higher absolute recovery.
SPE Recovery vs DPPHead-to-head
BDCPP 82–95% vs DPP 71–76%
Higher extraction reproducibility reported
StrataX-AW SPE; human urine matrix
Sample preparationSPE recoveryAnalytical accuracy
Evidence Dimension
Absolute SPE recovery at low/medium spike levels
Target Compound Data
82 ± 10% (78 pg/mL); 91 ± 4% (1458 pg/mL)
Comparator Or Baseline
DPP: 71 ± 12% (238 pg/mL); 76 ± 8% (4462 pg/mL)
Quantified Difference
+11 to +15 percentage points
Conditions
StrataX-AW mixed-mode weak anion-exchange SPE; human urine matrix; internal standard-corrected
Why This Matters
Higher and more reproducible extraction recovery minimizes analyte loss during sample preparation, reduces the need for extensive post-extraction correction, and improves inter-laboratory comparability—critical factors when selecting reference standards for multi-center epidemiological studies or regulatory compliance monitoring.
Sample preparationSPE recoveryAnalytical accuracy
[1] Cooper EM, Covaci A, van Nuijs AL, Webster TF, Stapleton HM. Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography–tandem mass spectrometry. Anal Bioanal Chem. 2011;401(7):2123-2132. View Source
MLQ Advantage Over BCEP
In a UPLC-TOF-MS method using direct urine injection (5 μL), the method limit of quantification (MLQ) for BDCPP was 0.40 ng/mL. This compares to ~12 ng/mL for bis(2-chloroethyl) phosphate (BCEP) and ~25 ng/mL for bis(1-chloro-2-propyl) phosphate (BCPP) under identical mobile phase conditions (acetonitrile/water with 5 mM ammonium hydroxide/ammonium formate, pH 9.2) [1]. BDCPP's MLQ is 30-fold lower than BCEP and 62.5-fold lower than BCPP.
MLQ vs BCEP/BCPPHead-to-head
BDCPP 0.40 ng/mL vs BCEP ~12, BCPP ~25 ng/mL
Supports general-population exposure detection
UPLC-TOF-MS; direct 5 μL injection
High-resolution mass spectrometryMQLPolar metabolites
Evidence Dimension
Method limit of quantification (MLQ)
Target Compound Data
0.40 ng/mL
Comparator Or Baseline
BCEP: ~12 ng/mL; BCPP: ~25 ng/mL
Quantified Difference
30-fold lower vs. BCEP; 62.5-fold lower vs. BCPP
Conditions
UPLC-TOF-MS; 5 μL direct urine injection; 50 mm × 2.1 mm × 1.7 μm column; acetonitrile/water + 5 mM ammonium hydroxide/ammonium formate (pH 9.2)
Why This Matters
The stark difference in MLQ among chlorinated diesters means that a generic 'chlorinated metabolite' standard cannot be substituted. Procuring BCEP or BCPP for TDCPP exposure assessment would render low-level BDCPP concentrations (typical in general population samples) unquantifiable, resulting in systematic under-reporting of exposure prevalence.
High-resolution mass spectrometryMQLPolar metabolites
[1] Cequier E, Marcé RM, Becher G, Thomsen C. A high-throughput method for determination of metabolites of organophosphate flame retardants in urine by ultra performance liquid chromatography–high resolution mass spectrometry. J Chromatogr A. 2014;1362:164-174. View Source
Distinct Chromatographic Behavior vs. BCIPP and BCEP
In an ion-pair LC-MS/MS method using tributylamine/acetic acid mobile phase on a Luna C18(2) column, BDCPP and BCIPP shared the same limit of detection (0.025 ng/mL), whereas BCEP and DPhP exhibited 4-fold higher LODs (0.1 ng/mL) [1]. However, extensive investigation of background interference revealed metabolite-specific contamination profiles in solvents and consumables, necessitating metabolite-specific blank subtraction protocols [1].
Equivalent to BCIPP; 4-fold more sensitive than BCEP and DPhP
Conditions
Ion-pair LC-MS/MS; Luna C18(2) 2.0 × 150 mm, 3 μm; mobile phase 80:20 water:MeOH and 95:5 MeOH:water, both with 1 mM tributylamine + 1 mM acetic acid
Why This Matters
While BDCPP and BCIPP share identical LOD values in this method, they originate from distinct parent flame retardants (TDCPP vs. TCIPP) and require separate quantification. The documented metabolite-specific background contamination profiles mean that a laboratory validated for BCIPP cannot assume comparable blank performance for BDCPP without re-validation, justifying separate procurement of authentic BDCPP reference material.
[1] Petropoulou SE, Petreas M, Park JS. Analytical methodology using ion-pair liquid chromatography–tandem mass spectrometry for the determination of four di-ester metabolites of organophosphate flame retardants in California human urine. J Chromatogr A. 2016;1434:70-80. View Source
BDCPP Application Scenarios
Population-Scale Biomonitoring for TDCPP
Large-scale epidemiological studies (e.g., NHANES-style cohorts, mother-child pairs, occupational exposure surveillance) that require detection of low-level TDCPP exposure in the general population. The 25.5-fold superior method detection limit of BDCPP (8 pg/mL) compared to DPP (204 pg/mL) and 62.5-fold lower MLQ compared to BCPP ensures that even background-level exposures are quantifiable, preventing systematic under-reporting and exposure misclassification [1][2]. The 0.2 ng/L LOQ validated by the MAK Commission further supports occupational monitoring applications [3].
Multi-Analyte LC-MS/MS Method Development
Laboratories developing or validating a single analytical run for the simultaneous determination of BDCPP, BCIPP, BCEP, and DPhP. The validated ion-pair LC-MS/MS method achieves LODs of 0.025 ng/mL for BDCPP and BCIPP, and 0.1 ng/mL for BCEP and DPhP, with absolute recoveries across all four analytes ranging from 88–107% [1]. This method has been demonstrated to detect BCIPP in US samples for the first time, with BDCPP showing the highest geometric mean urinary concentration (2.5 ng/mL) among the chlorinated diesters [1].
Volume-Limited Specimen Analysis
Analysis of precious or limited-volume archived biological specimens (e.g., amniotic fluid, neonatal blood spots, cord blood, or historic cohort urine samples). BDCPP's 5.7-fold lower instrumental detection limit (0.3 pg on-column) compared to DPP (1.7 pg on-column) reduces the sample volume required for reliable quantification, preserving irreplaceable specimen archives for future analyses [1]. The high absolute SPE recovery (82–95%) further minimizes analyte loss during extraction, maximizing data yield from each precious aliquot [1].
MAK Regulatory Exposure Assessment
Occupational health surveillance and regulatory compliance monitoring aligned with the German MAK Commission's validated biomonitoring method for TDCPP exposure. This method specifies BDCPP as the target analyte with a limit of quantitation of 0.2 ng/L urine, demonstrating mean relative recoveries of 93.6–101% and precision with standard deviations below 7% [3]. The method is designed to reliably determine occupational exposure as well as elevated background exposure levels in the general population, making it the benchmark for EU-aligned exposure assessment protocols [3].
Application
Selection Property
Validation Focus
Population-scale biomonitoring
pg/mL-range MDL and MLQ
Background-level exposure quantification
Multi-analyte LC-MS/MS method development
Validated ion-pair method with low LOD
Inter-analyte selectivity and recovery
Volume-limited specimen analysis
Low on-column mass requirement
Sample volume conservation and analyte recovery
MAK-aligned occupational exposure research
Published method with sub-ng/L LOQ
Recovery and precision in urine matrix
[1] Cooper EM, Covaci A, van Nuijs AL, Webster TF, Stapleton HM. Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography–tandem mass spectrometry. Anal Bioanal Chem. 2011;401(7):2123-2132. View Source
[2] Cequier E, Marcé RM, Becher G, Thomsen C. A high-throughput method for determination of metabolites of organophosphate flame retardants in urine by ultra performance liquid chromatography–high resolution mass spectrometry. J Chromatogr A. 2014;1362:164-174. View Source
[3] MAK Commission. Tris(1,3-dichlorpropyl)phosphat – Bestimmung von Bis(1,3-dichlorpropyl)phosphat in Urin mittels LC-APCI-ESI-MS/MS. MAK Collect Occup Health Saf. 2024;9(4):Doc096. View Source
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